2,6-dimethoxy-4-[(E)-({[3-(2-methoxy-1-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]phenyl acetate
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Overview
Description
2,6-dimethoxy-4-[(E)-({[3-(2-methoxy-1-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]phenyl acetate is a complex organic compound with the molecular formula C26H24N4O6 and a molecular weight of 488.504 g/mol . This compound is known for its unique structure, which includes a naphthyl group, a pyrazole ring, and an acetate ester. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2,6-dimethoxy-4-[(E)-({[3-(2-methoxy-1-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]phenyl acetate involves several steps. One common method includes the reaction of 2,6-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carboxylic acid chloride under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,6-dimethoxy-4-[(E)-({[3-(2-methoxy-1-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of hydrazine derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-dimethoxy-4-[(E)-({[3-(2-methoxy-1-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]phenyl acetate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-4-[(E)-({[3-(2-methoxy-1-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]phenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
2,6-dimethoxy-4-[(E)-({[3-(2-methoxy-1-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]phenyl acetate can be compared with similar compounds such as:
2,6-dimethoxy-4-[(E)-({[3-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]phenyl acetate: This compound has a similar structure but with a methylphenyl group instead of a naphthyl group.
2,6-dimethoxy-4-[(E)-({[3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid]hydrazono}methyl]phenyl acetate: This compound features a propanoic acid group, leading to different chemical properties and applications.
2,6-dimethoxy-4-[(E)-({[3-(2-thienyl)-1H-pyrazol-4-yl]carbonyl}hydrazono)methyl]phenyl acetate: This compound includes a thienyl group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C26H24N4O6 |
---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
[2,6-dimethoxy-4-[(E)-[[3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C26H24N4O6/c1-15(31)36-25-22(34-3)11-16(12-23(25)35-4)14-27-30-26(32)20-13-19(28-29-20)24-18-8-6-5-7-17(18)9-10-21(24)33-2/h5-14H,1-4H3,(H,28,29)(H,30,32)/b27-14+ |
InChI Key |
BFJBEHVVLBQVLV-MZJWZYIUSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=N/NC(=O)C2=CC(=NN2)C3=C(C=CC4=CC=CC=C43)OC)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=NNC(=O)C2=CC(=NN2)C3=C(C=CC4=CC=CC=C43)OC)OC |
Origin of Product |
United States |
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